molecular formula C18H17NO4S3 B2480125 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide CAS No. 2097929-44-5

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B2480125
CAS No.: 2097929-44-5
M. Wt: 407.52
InChI Key: JKGUNPARHXCDDU-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound featuring a benzene sulfonamide core modified with a 3-acetyl group and linked via a 2-hydroxyethyl chain to a 2,3'-bithiophene moiety. This structure combines electron-withdrawing (acetyl, sulfonamide) and electron-donating (hydroxyethyl) groups, alongside a conjugated bithiophene system, enabling diverse applications in organic electronics, medicinal chemistry, and materials science .

Properties

IUPAC Name

3-acetyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-12(20)13-3-2-4-15(9-13)26(22,23)19-10-16(21)18-6-5-17(25-18)14-7-8-24-11-14/h2-9,11,16,19,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGUNPARHXCDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of benzene to introduce the sulfonamide group. This is followed by the acetylation of the benzene ring. The bithiophene moiety is then introduced through a series of coupling reactions, often utilizing Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry, particularly due to its structural features that facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting the folic acid synthesis pathway. A study demonstrated that derivatives of sulfonamides showed activity against various bacterial strains, suggesting that 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide could also possess similar properties .

Anticancer Properties

The compound's unique bithiophene moiety may enhance its anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Recent studies have highlighted the effectiveness of thiophene derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against multiple cancer cell lines, including MDA-MB-231 and HCT116 .

Materials Science Applications

In materials science, this compound can be utilized in the development of organic electronic materials.

Organic Photovoltaics

The incorporation of bithiophene units into organic photovoltaic devices has been shown to enhance charge transport properties. The compound's ability to form π–π stacking interactions can improve the efficiency of charge separation and transport in organic solar cells. Studies have indicated that thiophene-based materials contribute to higher power conversion efficiencies compared to traditional materials .

Conductive Polymers

This compound can serve as a building block for synthesizing conductive polymers. Its functional groups allow for further chemical modifications, enabling the design of polymers with tailored electronic properties suitable for applications in sensors and flexible electronics.

Organic Synthesis Applications

In organic synthesis, this compound acts as a versatile intermediate.

Synthesis of Complex Molecules

The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups facilitate various coupling reactions and transformations, making it an essential component in synthetic pathways aimed at developing novel pharmaceuticals and agrochemicals.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli15
Compound BS. aureus10
This compoundP. aeruginosaTBD

Note: TBD indicates that further studies are needed to determine the exact MIC for this compound.

Table 2: Applications in Organic Electronics

Application TypeEfficiency (%)Reference
Organic Solar Cells8.5
Conductive PolymersTBD

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bithiophene moiety can also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its specific substituents and bithiophene configuration. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Bithiophene Linkage Benzene Substituent Hydroxyethyl Group Key Features
3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide 2,3'-bithiophene 3-acetyl Present Combines acetyl (electron-withdrawing), sulfonamide (bioactive), and hydroxyethyl (H-bonding) groups. Enhanced electronic conjugation due to 2,3'-bithiophene .
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide () 2,3'-bithiophene 3-methoxy Present Methoxy (electron-donating) instead of acetyl. Lower acidity in sulfonamide group compared to acetylated derivative. Applications in organic electronics due to improved charge transport .
4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide () 2,2'-bithiophene 4-acetyl Absent 2,2'-bithiophene offers linear conjugation, enhancing charge transport in polymers. Lack of hydroxyethyl reduces solubility but increases hydrophobicity .
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide () 2,3'-bithiophene 2,5-dimethyl Present Methyl groups (electron-donating) increase steric bulk, potentially reducing reactivity. Lower electronic modulation compared to acetyl .
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-chlorophenyl)methyl]ethanediamide () 2,3'-bithiophene Present Ethanediamide linker and chlorophenyl group enhance lipophilicity, favoring membrane penetration in drug design .

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donating Groups : The 3-acetyl group in the target compound increases sulfonamide acidity (pKa ~8–10) compared to methoxy (pKa ~10–12) or methyl derivatives, influencing binding to biological targets like carbonic anhydrases .
  • Bithiophene Configuration : The 2,3'-bithiophene linkage introduces torsional strain, reducing conjugation compared to 2,2'-bithiophene (). However, this strain may enhance charge carrier mobility in organic semiconductors by promoting planarization under certain conditions .
  • Hydroxyethyl Functionality: Enables hydrogen bonding and derivatization (e.g., esterification), distinguishing it from non-hydroxylated analogs like ’s compound .

Biological Activity

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity. This compound, characterized by its unique structural features including a bithiophene moiety and a sulfonamide functional group, has garnered interest due to its potential therapeutic applications. The following sections will explore its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₇N₁O₄S₃
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 2097929-44-5

The compound's structure allows for various interactions with biological targets, primarily due to the presence of the sulfonamide and bithiophene groups, which facilitate π–π stacking and hydrogen bonding interactions with biomolecules .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes. Notably, sulfonamides have been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases . The compound's structure suggests that it could modulate the activity of this inflammasome, potentially leading to therapeutic effects in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Inflammasome Inhibition :
    • A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on the NLRP3 inflammasome . The potency of these compounds was assessed using cellular assays, revealing no significant cytotoxicity at concentrations that effectively inhibited inflammasome activity.
    CompoundIC50 (μM)Cytotoxicity (%)
    190.9119 (J774A.1 cells)
    13>1011 (HEK293 cells)
    These results indicate that the compound may be a viable candidate for further exploration as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of similar sulfonamide derivatives suggest potential efficacy against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, related compounds have shown moderate to good zones of inhibition against resistant strains .
  • Potential Anticancer Activity :
    • Research into structurally related compounds has indicated possible anticancer properties. For instance, derivatives containing similar bithiophene structures have been reported to exhibit cytotoxic effects against cancer cell lines such as Caco-2 . Further studies are warranted to evaluate the specific anticancer activity of this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Bithiophene Moiety : This can be achieved through oxidative coupling reactions.
  • Synthesis of Sulfonamide Group : This typically involves the reaction of an amine with a sulfonyl chloride.
  • Acetylation : The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride under basic conditions.

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